2-(2H-1,3-benzodioxol-5-yl)-3-[(3-methylphenyl)amino]inden-1-one is a synthetic organic compound that belongs to the class of benzodioxoles. These compounds are characterized by a benzene ring fused to dioxole, a five-membered ring containing two oxygen atoms. The compound has garnered interest in medicinal chemistry due to its potential pharmacological properties.
This compound is classified under organic compounds and specifically falls into the category of benzodioxoles. Its structural complexity includes an indene moiety, which contributes to its unique chemical behavior. The compound's DrugBank ID is DB07014, indicating its relevance in drug research and development, although it is not currently approved for clinical use .
The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-3-[(3-methylphenyl)amino]inden-1-one can be achieved through various methods. One common approach involves the reaction of appropriate precursors under controlled conditions:
The molecular structure of 2-(2H-1,3-benzodioxol-5-yl)-3-[(3-methylphenyl)amino]inden-1-one can be represented with the following characteristics:
The compound's structure can be depicted using various chemical notation systems:
COC1=C(F)C=C(CSC2=NN=C(O2)C2=CC3=C(OCO3)C=C2)
The chemical reactivity of 2-(2H-1,3-benzodioxol-5-yl)-3-[(3-methylphenyl)amino]inden-1-one may involve several types of reactions:
Each reaction pathway can be influenced by factors such as temperature, solvent choice, and catalyst presence.
While specific pharmacological data for this compound is limited, compounds with similar structures often exhibit mechanisms involving:
The mechanism typically involves binding to active sites on target enzymes, leading to altered biochemical pathways that can affect cellular functions.
The physical and chemical properties of 2-(2H-1,3-benzodioxol-5-yl)-3-[(3-methylphenyl)amino]inden-1-one include:
Properties such as melting point, boiling point, and specific reactivity profiles would need to be determined experimentally for precise applications.
This compound has potential applications in scientific research, particularly in:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: